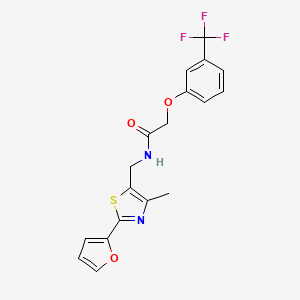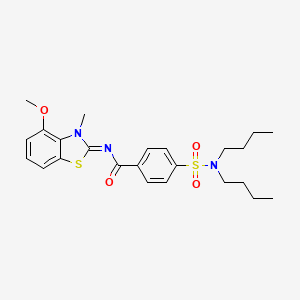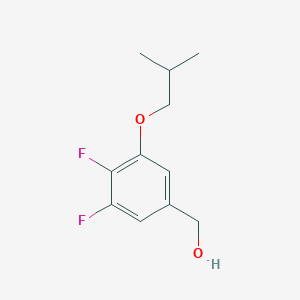![molecular formula C21H25N3O2 B2660690 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide CAS No. 503561-72-6](/img/structure/B2660690.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide, commonly known as "DMCC" is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexylpyridinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of DMCC is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the transmission of pain signals in the body. By blocking this channel, DMCC is believed to reduce pain and inflammation.
Biochemical and Physiological Effects:
DMCC has been shown to reduce pain and inflammation in animal models. It has also been shown to have a low toxicity profile and does not produce significant adverse effects. DMCC has been shown to have a long half-life in the body, which makes it a promising candidate for the development of long-acting analgesic agents.
実験室実験の利点と制限
DMCC has several advantages when used in laboratory experiments. It is highly selective for the TRPV1 channel, which makes it a useful tool for studying the role of this channel in pain and inflammation. DMCC is also stable and can be easily synthesized in large quantities. However, one limitation of DMCC is that it may not accurately reflect the complexity of pain and inflammation in humans. Therefore, further studies are needed to determine its efficacy in human models.
将来の方向性
There are several future directions for the study of DMCC. One area of research is the development of DMCC-based analgesic agents for the treatment of chronic pain. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DMCC in humans. Additionally, the use of DMCC in the treatment of other conditions, such as cancer-related pain, is an area of active research. Finally, the development of new synthetic methods for DMCC may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DMCC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMCC involves the reaction between 2,6-dimethylphenyl isocyanate and cyclohexylamine in the presence of pyridine-3-carboxylic acid. DMCC has been extensively studied for its potential applications as a pharmaceutical agent, and it has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. Further research is needed to determine its efficacy in human models and to develop new synthetic methods for DMCC.
合成法
The synthesis of DMCC involves the reaction between 2,6-dimethylphenyl isocyanate and cyclohexylamine in the presence of pyridine-3-carboxylic acid. This reaction results in the formation of DMCC as a white crystalline solid. The synthesis method of DMCC has been optimized over the years to achieve higher yields and purity.
科学的研究の応用
DMCC has been extensively studied for its potential applications as a pharmaceutical agent. It has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. DMCC has also been studied for its potential use in the treatment of neuropathic pain and cancer-related pain.
特性
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-8-6-9-16(2)18(15)23-20(26)21(11-4-3-5-12-21)24-19(25)17-10-7-13-22-14-17/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKKWWAHQDSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2660607.png)

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2660610.png)
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2660615.png)
![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2660616.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2660621.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2660627.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2660629.png)
